Benzaldehyde, 2-(1-propyn-1-yl)-
Overview
Description
Benzaldehyde, 2-(1-propyn-1-yl)- is an organic compound with the molecular formula C10H8O It is a derivative of benzaldehyde, where a propynyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzaldehyde, 2-(1-propyn-1-yl)- can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of benzaldehyde with propargyl bromide under basic conditions. The reaction typically requires a base such as potassium carbonate or sodium hydroxide to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 2-(1-propyn-1-yl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-(1-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the propynyl group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Prop-1-yn-1-yl)benzoic acid.
Reduction: 2-(Prop-1-yn-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2-(1-propyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-(1-propyn-1-yl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The propynyl group can participate in click chemistry reactions, making it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an ether linkage instead of a direct propynyl group.
4-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with the propynyl group attached to the para position of the benzene ring.
Uniqueness
Benzaldehyde, 2-(1-propyn-1-yl)- is unique due to its direct propynyl substitution on the benzene ring, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-prop-1-ynylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLAHDHMINYOJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446699 | |
Record name | 2-(Prop-1-yn-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176910-65-9 | |
Record name | 2-(Prop-1-yn-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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